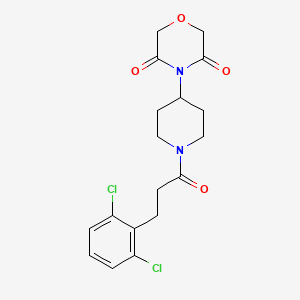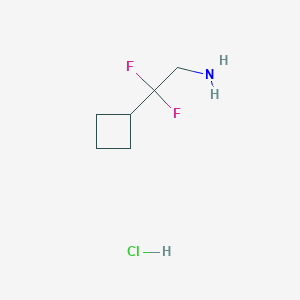
(2-Methylisoindolin-4-yl)boronic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Cross-Coupling Reactions
Borinic acids, a subclass of organoborane compounds, are used in cross-coupling reactions . These reactions are a common method for creating carbon-carbon bonds, which are crucial in the synthesis of many organic compounds .
Catalysis
Borinic acids also play a significant role in catalysis . They can enhance the rate of chemical reactions, making them more efficient and cost-effective .
Medicinal Chemistry
In the field of medicinal chemistry, borinic acids are used due to their unique properties and reactivities . They have been studied for their potential use in the development of new drugs .
Polymer Materials
Borinic acids are used in the development of polymer materials . These materials have a wide range of applications, from packaging to electronics .
Optoelectronics
In optoelectronics, borinic acids are used in the creation of materials with unique optical and electronic properties . These materials are used in devices such as solar cells and light-emitting diodes (LEDs) .
Sensing Applications
Boronic acids are increasingly utilized in diverse areas of research, including sensing applications . The interactions of boronic acids with diols and strong Lewis bases as fluoride or cyanide anions lead to their utility in various sensing applications .
Biological Labelling
The key interaction of boronic acids with diols allows utilization in various areas ranging from biological labelling . This is particularly useful in the study of biological processes and the development of new therapeutic strategies .
Protein Manipulation and Modification
Boronic acids have shown significant growth in the interaction with proteins, their manipulation, and cell labelling . This has opened up new possibilities in the field of biochemistry and molecular biology .
Propriétés
IUPAC Name |
(2-methyl-1,3-dihydroisoindol-4-yl)boronic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BNO2.ClH/c1-11-5-7-3-2-4-9(10(12)13)8(7)6-11;/h2-4,12-13H,5-6H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYDHDVQJWPSVCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C2CN(CC2=CC=C1)C)(O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Methylisoindolin-4-yl)boronic acid hydrochloride | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Tert-butyl-2-[2-oxo-1-(propan-2-yl)pyrrolidin-3-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2733456.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-fluorobenzenesulfonamide](/img/structure/B2733457.png)
![4-(1-allyl-1H-benzo[d]imidazol-2-yl)-1-phenethylpyrrolidin-2-one](/img/structure/B2733459.png)
![6-Amino-3-tert-butyl-4-(4'-[1-phenyl-3-methyl-5-chloro]pyrazolo)-2,4-dihydro-pyrano-{[2,3-c] pyrazole-5-carbonitrile](/img/structure/B2733460.png)

![6-(4-Chlorophenyl)-2-[1-(2-methyl-1,3-thiazole-4-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2733463.png)

![7-{[(4-fluorobenzyl)oxy]methyl}-N-(3-fluorophenyl)-2,3-dihydro-1,4-benzoxazepine-4(5H)-carboxamide](/img/structure/B2733467.png)



![3-(4-chlorophenyl)-9-methyl-1,7-bis(2-methylallyl)-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2733476.png)

![(3-[4-Bromo-5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl)amine hydrobromide](/img/structure/B2733478.png)